

An In-Depth Technical Guide to 5-Bromo-6-fluoronicotinic Acid

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Compound of Interest

Compound Name: 5-Bromo-6-fluoronicotinic acid

Cat. No.: B1371673

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This guide provides a comprehensive technical overview of **5-Bromo-6-fluoronicotinic acid**, a key heterocyclic building block for professionals in chemical research and drug development. We will delve into its core physicochemical properties, present a representative synthetic workflow, discuss analytical characterization techniques, and cover essential safety and handling protocols. The insights provided are grounded in established chemical principles to empower researchers in leveraging this versatile molecule.

Section 1: Core Physicochemical and Structural Properties

5-Bromo-6-fluoronicotinic acid, also known by its synonym 6-Bromo-5-fluoronicotinic acid, is a substituted pyridine derivative. The pyridine ring is a prevalent scaffold in medicinal chemistry, and the strategic placement of bromo, fluoro, and carboxylic acid functional groups makes this compound a highly valuable intermediate for creating complex molecular architectures. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile handle for cross-coupling reactions.

Below is the chemical structure of **5-Bromo-6-fluoronicotinic acid**.

Caption: Chemical structure of **5-Bromo-6-fluoronicotinic acid**.

The key physical and chemical data for this compound are summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	29241-63-2; 38186-87-7	[1] [2] [3]
Molecular Formula	C ₆ H ₃ BrFNO ₂	[1] [2] [4]
Molecular Weight	~220.00 g/mol	[1] [2]
Appearance	White to pale-yellow or yellow-brown solid/lumpy powder	[1] [2] [5]
Melting Point	191-196 °C	[2]
Boiling Point	338.6 ± 42.0 °C at 760 mmHg (Predicted)	[1] [3]
Density	1.903 ± 0.06 g/cm ³ (Predicted)	[1] [3]
Purity	Typically ≥95%	[4]
Storage Condition	Refrigerator (2 to 8 °C), under inert atmosphere	[1] [2]

Section 2: Representative Synthesis and Purification Workflow

While multiple synthetic routes to halogenated nicotinic acids exist, a modern and effective approach involves regioselective functionalization of a di-substituted pyridine precursor. The following protocol is a representative workflow adapted from methodologies used for similar structures, such as the preparation of 6-fluoronicotinic acid from 2,5-dibromopyridine^[6].

Causality Behind Experimental Choices:

- **Grignard Reagent Formation:** The use of a Grignard reagent or a similar organometallic intermediate allows for the introduction of a carboxyl group via reaction with CO₂. The choice of starting material (e.g., a dihalopyridine) is critical for controlling regioselectivity.
- **Fluorination:** Nucleophilic aromatic substitution (S_NAr) is a common method for introducing fluorine. The choice of a fluoride source (e.g., tetramethylammonium fluoride) and an appropriate solvent is key to achieving good yields^[6].

- Purification: A multi-step purification process involving aqueous workup and recrystallization or chromatography is essential to remove inorganic salts, unreacted starting materials, and reaction byproducts to achieve the high purity required for subsequent applications.

Caption: Generalized workflow for the synthesis of **5-Bromo-6-fluoronicotinic acid**.

Step-by-Step Methodology (Representative Protocol)

- Organometallic Intermediate Formation: To a solution of a suitable starting material (e.g., 2,5-dibromopyridine) in an anhydrous ether solvent such as THF under an inert atmosphere (N_2 or Ar), slowly add a Grignard reagent like isopropyl magnesium chloride at low temperature (e.g., 0 °C)[6]. The reaction is stirred until analysis (e.g., TLC, GC-MS) shows consumption of the starting material.
- Carboxylation: The resulting solution containing the organometallic intermediate is then reacted with a source of CO_2 , such as dry ice or a stream of CO_2 gas, while maintaining a low temperature.
- Esterification & Fluorination: The resulting carboxylic acid may be protected as an ester. The brominated nicotinic ester is then dissolved in an aprotic polar solvent (e.g., DMSO) and treated with a fluoride source, such as anhydrous tetramethylammonium fluoride. The mixture is heated to facilitate the nucleophilic substitution reaction[6].
- Hydrolysis: The ester is hydrolyzed to the carboxylic acid using either acidic or basic aqueous conditions, followed by neutralization to a pH of approximately 3 to precipitate the product[7].
- Purification: The crude solid is collected by filtration. It is then purified by washing with cold water and/or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final high-purity product. The solid is dried under vacuum.

Section 3: Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose.

- ¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region for the two protons on the pyridine ring. The proton at the C4 position will likely appear as a doublet, split by the proton at the C2 position. The proton at the C2 position will appear as a doublet of doublets due to coupling with the C4 proton and long-range coupling with the fluorine atom at C6.
- ¹³C NMR Spectroscopy: The spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carboxyl carbon appearing furthest downfield.
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. A key feature will be the isotopic pattern for bromine, showing two peaks of nearly equal intensity (M and M+2) for the molecular ion, confirming the presence of a single bromine atom. For C₆H₃⁷⁹BrFNO₂, the exact mass is approximately 218.93 Da[3].
- Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Expected characteristic absorption bands include a broad peak around 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, a sharp peak around 1700 cm⁻¹ for the C=O stretch, and bands corresponding to C-F and C-Br stretches in the fingerprint region.

Section 4: Safety, Handling, and Storage

As with all laboratory chemicals, **5-Bromo-6-fluoronicotinic acid** must be handled with appropriate care. It is classified with several hazard statements, and proper personal protective equipment (PPE) is mandatory.[1]

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][5]
- GHS Signal Word: Warning.[1]
- Pictogram: GHS07 (Exclamation Mark).[2]

Caption: Recommended safety and handling workflow for laboratory use.

Recommended Procedures:

- Handling: Always handle this compound within a chemical fume hood to avoid inhalation of dust.[8][9] Avoid contact with skin, eyes, and clothing.[8] Ensure hands are washed thoroughly after handling.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[5][8]
- Storage: Store in a tightly sealed container in a refrigerator at 2-8 °C, preferably under an inert atmosphere like argon or nitrogen to prevent degradation.[1][2]
- Spills: In case of a spill, prevent dust formation. Sweep up the material using non-sparking tools and place it into a suitable, labeled container for disposal.[8][9]
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][10]
 - Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[5][10]
 - Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5][10]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][10]

Section 5: Applications in Research and Development

5-Bromo-6-fluoronicotinic acid is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, which allows for sequential and controlled chemical modifications.

- Pharmaceutical Synthesis: As a fluorinated building block, it is used in the synthesis of active pharmaceutical ingredients (APIs).[11][12] The pyridine core is a well-known bioisostere for

phenyl rings, and the fluorine atom can improve properties like metabolic stability and cell permeability.

- **Cross-Coupling Reactions:** The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. This allows for the straightforward introduction of diverse aryl, alkyl, alkynyl, or amino substituents at the 5-position of the pyridine ring.
- **Amide Bond Formation:** The carboxylic acid group is readily converted into amides, esters, or other derivatives. This is a fundamental transformation for linking the pyridine scaffold to other molecular fragments in drug discovery programs.

By combining these transformations, drug development professionals can rapidly generate libraries of novel compounds for biological screening, accelerating the discovery of new therapeutic agents.

Conclusion

5-Bromo-6-fluoronicotinic acid is a well-characterized and versatile chemical intermediate with significant utility in medicinal chemistry and organic synthesis. Its defined physicochemical properties, coupled with the strategic arrangement of its functional groups, provide a robust platform for constructing complex molecules. Adherence to the outlined safety and handling protocols is essential for its effective and safe utilization in a research setting. This guide serves as a foundational resource for scientists aiming to incorporate this valuable building block into their synthetic programs.

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